5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester
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Overview
Description
5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C18H34N2O2Sn and a molecular weight of 429.19 g/mol . It is a heterocyclic building block used in various chemical syntheses. The compound is characterized by the presence of a pyrazole ring substituted with a tributylstannyl group and an ethyl ester functional group .
Preparation Methods
The synthesis of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the following steps:
Cyclocondensation: The initial step involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Stannylation: The pyrazole intermediate is then subjected to stannylation using tributylstannyl chloride under appropriate conditions.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of a suitable catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents using reagents such as halogens or organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole derivatives or reduction to modify the ester group.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogens, organometallic reagents, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with molecular targets through its pyrazole ring and tributylstannyl group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . Its effects are mediated by the modulation of enzyme activities and receptor interactions .
Comparison with Similar Compounds
Similar compounds to 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester include:
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- Ethyl 5-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
These compounds share the pyrazole core structure but differ in their substituents, which influence their chemical properties and applications . The presence of the tributylstannyl group in this compound makes it unique, particularly in organometallic chemistry and its potential biological activities .
Properties
IUPAC Name |
ethyl 5-tributylstannyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2O2.3C4H9.Sn/c1-2-10-6(9)5-3-4-7-8-5;3*1-3-4-2;/h3H,2H2,1H3,(H,7,8);3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTNFPBKDVQZLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566283 |
Source
|
Record name | Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141998-85-8 |
Source
|
Record name | Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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